N-Boc-2-aminophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLYDIDMLDTUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406850 | |
| Record name | N-Boc-2-aminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186663-74-1 | |
| Record name | N-Boc-2-aminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2-aminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for the Chemical Synthesis and Functionalization of N Boc 2 Aminophenol
Strategies for Chemoselective N-tert-Butyloxycarbonylation of 2-Aminophenol (B121084)
The primary challenge in the synthesis of N-Boc-2-aminophenol is to selectively acylate the more nucleophilic amino group in the presence of the hydroxyl group. Various strategies have been developed to achieve this, ranging from catalyst-free reactions in aqueous media to sophisticated metal-catalyzed and solid-supported systems.
A significant advancement in green chemistry involves the use of water as a solvent for organic reactions. Researchers have developed an efficient, catalyst-free method for the chemoselective N-tert-butyloxycarbonylation of amines, including 2-aminophenol, in water. organic-chemistry.orgnih.gov This protocol involves reacting 2-aminophenol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in water at room temperature. acs.org
The unique properties of water enhance both the reactivity and selectivity of the reaction, leading to the exclusive formation of the N-Boc derivative in excellent yields. organic-chemistry.org Crucially, this method avoids common side products such as isocyanates, ureas, N,N-di-Boc derivatives, and O-Boc products. organic-chemistry.orgacs.org In the specific case of 2-aminophenol, the formation of oxazolidinone, a potential cyclized byproduct, is not observed. nih.govacs.orgorganic-chemistry.org The simplicity of this system, which requires no acid or base catalyst, and the ease of product isolation make it an environmentally benign and highly effective strategy. organic-chemistry.org
Key Findings of Catalyst-Free N-Boc Protection of 2-Aminophenol:
| Feature | Description | Source(s) |
|---|---|---|
| Solvent | Water (tap or distilled) | organic-chemistry.orgacs.org |
| Catalyst | None required | organic-chemistry.orgnih.gov |
| Selectivity | Highly chemoselective for the amino group | acs.orgresearchgate.net |
| Byproducts | No formation of O-Boc, oxazolidinone, or other common side products | nih.govacs.org |
| Conditions | Typically room temperature | organic-chemistry.org |
| Advantages | Environmentally friendly, high yield, simple work-up | nih.govorganic-chemistry.org |
While catalyst-free methods are effective, metal-based catalysts offer alternative routes, often with enhanced reaction rates and efficiency under specific conditions. Various metal catalysts, including those based on cerium, zirconium, and other Lewis acids, have been successfully employed for the N-Boc protection of 2-aminophenol.
Cerium-based catalysts have been investigated for Boc-protection reactions. One notable example involves a magnetically recoverable nanocatalyst, where ceric ammonium (B1175870) nitrate (B79036) (CAN) is supported on silica-decorated ferromagnetic nanoparticles (Fe₃O₄@SiO₂@(NH₄)₂Ce(NO₃)₆). acs.org This system provides a heterogeneous catalyst for the chemoselective N-Boc protection of amines. acs.org For substrates containing both amine and hydroxyl groups, like 2-aminophenol, this catalyst selectively promotes the protection of the amine, leaving the hydroxyl group intact. acs.org The reaction can proceed efficiently under solvent-free conditions, and the catalyst can be easily separated from the reaction mixture using a magnet for potential reuse. acs.org
A strong Lewis acid catalyst based on yttria-zirconia has proven to be highly effective for the tert-butoxycarbonylation of a wide range of amines. semanticscholar.orgumich.edu This heterogeneous catalyst facilitates the reaction of 2-aminophenol with (Boc)₂O, demonstrating excellent chemoselectivity. semanticscholar.org The greater nucleophilicity of the amino group compared to the hydroxyl group ensures that the reaction proceeds preferentially on the nitrogen atom, yielding this compound in high yields. semanticscholar.org A key advantage of this yttria-zirconia system is its reusability, making it a cost-effective and sustainable option for this transformation. semanticscholar.org
The N-Boc protection of amines can be broadly catalyzed by various Lewis acids, which activate the (Boc)₂O reagent towards nucleophilic attack. The aforementioned yttria-zirconia is a potent example of a solid Lewis acid catalyst. semanticscholar.orgumich.edu Other Lewis acids have also been reported to facilitate this transformation. For instance, zinc chloride (ZnCl₂) has been used to promote the selective N-Boc protection of 2-aminophenol in a mixture of acetonitrile (B52724) and water. researchgate.net Similarly, magnesium bromide etherate (MgBr₂·OEt₂) serves as an efficient catalyst for the N-Boc protection of amines under solvent-free conditions. figshare.com These methods highlight the versatility of Lewis acid catalysis in achieving chemoselective protection.
The use of solid-supported catalysts represents a significant advancement in process chemistry, offering simplified product purification, catalyst recovery, and potential for continuous flow processes. derpharmachemica.comresearchgate.net Several heterogeneous catalysts have been developed for the N-Boc protection of amines with high efficiency.
Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) is an inexpensive, reusable, and highly efficient catalyst for the chemoselective N-tert-butoxycarbonylation of amines, including 2-aminophenol, under solvent-free conditions at room temperature. organic-chemistry.org Other solid acid catalysts include:
Poly(4-vinylpyridinium) perchlorate : A recyclable and eco-benign catalyst that works under neat conditions at room temperature with short reaction times. researchgate.netresearcher.life
Amberlite-IR 120 : A commercially available resin that acts as an efficient heterogeneous catalyst for N-Boc protection under solvent-free conditions, allowing for rapid reaction and easy filtration. derpharmachemica.com
Sulfonic acid-functionalized silica : This solid acid catalyst effectively promotes the Boc protection of a wide array of amines and can be recycled after the reaction. nih.govresearchgate.net
These solid-supported systems provide practical and environmentally friendly alternatives to homogeneous catalysts for the synthesis of this compound.
Comparison of Catalytic Systems for N-Boc Protection:
| Catalyst System | Type | Key Advantages | Source(s) |
|---|---|---|---|
| None (in Water) | Catalyst-Free | Green, highly selective, no catalyst cost, simple | organic-chemistry.orgnih.gov |
| Ceric Ammonium Nitrate (CAN) on Nanoparticles | Heterogeneous Metal | Magnetically recoverable, solvent-free option | acs.org |
| Yttria-Zirconia | Heterogeneous Lewis Acid | Reusable, high yield, chemoselective | semanticscholar.orgumich.edu |
| HClO₄–SiO₂ | Solid-Supported Acid | Reusable, inexpensive, solvent-free, room temp | organic-chemistry.org |
| Amberlite-IR 120 | Solid-Supported Acid (Resin) | Commercially available, fast, easy separation | derpharmachemica.com |
Metal-Catalyzed N-Boc Protection Approaches
Zirconium-Based Catalysis
Dehydrogenative Synthesis of N-Functionalized 2-Aminophenols
A modern and efficient approach to synthesizing N-functionalized 2-aminophenols, including N-Boc protected variants, involves the dehydrogenative coupling of cyclohexanones and amines. This strategy circumvents traditional multi-step processes that often rely on the functionalization of pre-existing aromatic rings.
One-Shot Assembly Approaches from Cyclohexanones and Amines.nih.govresearchgate.net
A notable advancement is the development of a one-shot, transition-metal-free synthesis that constructs N-functionalized 2-aminophenols from readily available cyclohexanones and primary amines. nih.govresearchgate.netcas.cn This method effectively incorporates both amino and hydroxyl groups into an aromatic ring in a single step, simplifying what is typically a complex synthesis. nih.govresearcher.life The process is driven by the dehydrogenative aromatization of a cyclohexanone (B45756) derivative formed in situ. nih.govresearchgate.net This approach demonstrates a wide substrate scope and high tolerance for various functional groups, making it suitable for the late-stage modification of complex molecules, including natural products and pharmaceuticals. nih.govresearchgate.netcas.cn The reaction is generally carried out at elevated temperatures, with optimized conditions often involving a specific solvent and reactant concentration to maximize yield. researchgate.net
A summary of optimized reaction conditions for the synthesis of an N-functionalized 2-aminophenol is presented below.
| Parameter | Condition |
| Substrates | 4-phenylcyclohexanone, 1-methyl-3-phenylpropylamine |
| Oxidant | TEMPO (3.8 equiv) |
| Solvent | 1,4-dioxane |
| Atmosphere | Nitrogen |
| Result | Excellent yield of the targeted N-functionalized 2-aminophenol |
| Data derived from optimization studies on dehydrogenation-driven reactions. nih.govresearchgate.net |
Role of Oxidants (e.g., TEMPO) in Dehydrogenation Processes.nih.govcas.cn
The oxidant plays a pivotal role in the success of dehydrogenative synthesis. 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) is frequently employed as a mild and inexpensive oxidant in these transition-metal-free systems. nih.govcas.cn TEMPO facilitates the multiple desaturation steps required to convert the cyclohexanone and amine precursors into the final aromatic 2-aminophenol product. researchgate.net Its use allows for interesting chemo- and regio-selective oxidation processes. nih.govresearchgate.net
A crucial aspect of this process is the role of water, which is generated in situ from the initial condensation of the ketone and amine. cas.cn This water has been found to protect the aliphatic amine components from overoxidation by the oxidant. nih.govcas.cn It achieves this by engaging in hydrogen-bonding interactions, which reduce the electron density of the amine and hinder its interaction with TEMPO, thus enhancing the selectivity and yield of the desired 2-aminophenol product. nih.govcas.cn
Rearrangement Reactions Yielding this compound Derivatives
Rearrangement reactions offer an alternative pathway to ortho-aminophenol structures. These methods involve the migration of a group to an adjacent position, often catalyzed by a metal, to form the desired product architecture.
Cationic Cobalt-Catalyzedresearchgate.netresearchgate.net-Rearrangement of N-Alkoxycarbonyloxyanilines.d-nb.info
A cationic cobalt catalyst can efficiently promote the cas.cnCurrent time information in Bangalore, IN.-rearrangement of N-alkoxycarbonyloxyanilines to produce ortho-aminophenol derivatives. d-nb.infobeilstein-journals.org This transformation proceeds under mild conditions, such as at 30 °C, and provides good to high yields of the corresponding O-protected 2-aminophenols. d-nb.inforesearchgate.net Mechanistic studies, including oxygen-18 labeling experiments, have confirmed that the alkoxycarbonyloxy group migrates in a cas.cnCurrent time information in Bangalore, IN.-manner, which is an unprecedented pathway for this type of rearrangement. d-nb.infobeilstein-journals.orgresearchgate.net
The reaction shows compatibility with various alkoxycarbonyl groups, such as Cbz (benzyloxycarbonyl) and methoxycarbonyl. d-nb.info However, when a substrate bearing a tert-butoxycarbonyl (Boc) group on the oxygen atom was subjected to the reaction conditions, it did not yield the desired product, instead leading to decomposition of the starting material. d-nb.info This highlights a limitation in the substrate scope concerning the Boc group in this specific catalytic system.
Cope Rearrangement in N,O-Boc-N-arylhydroxylamine Synthesis.acs.org
The Cope rearrangement, a type of cas.cncas.cn sigmatropic rearrangement, is another strategic reaction for synthesizing substituted aminophenols. libretexts.orgsioc-journal.cn In the context of N-arylhydroxylamine derivatives, these rearrangements can be used to generate valuable nitrogen-containing building blocks. acs.org For instance, N-acyl-N-aryl-O-vinylhydroxylamines, formed from the addition of N-arylhydroxamic acids to alkynes, have been shown to spontaneously rearrange to form derivatives of (2-acylaminophenyl)oxalacetates. rsc.org
The aza-Cope rearrangement, a variation where a nitrogen atom is part of the rearranging system, is also a powerful tool. tcichemicals.com Anionic amino-Cope rearrangements can initiate a cascade of reactions, starting from a Mannich addition followed by the rearrangement itself, ultimately leading to the formation of substituted aromatic structures from simple acyclic precursors. nsf.gov While a direct application for the synthesis of N,O-Boc-N-arylhydroxylamine is specific, the underlying principle of using Cope and related rearrangements of hydroxylamine (B1172632) derivatives provides a viable, though complex, synthetic route toward functionalized aminophenol scaffolds. acs.orgsioc-journal.cn
Derivatization and Selective Functionalization of this compound
This compound serves as a versatile intermediate that allows for selective chemical modifications at the amino group, the hydroxyl group, or the aromatic ring. The tert-butoxycarbonyl (Boc) protecting group is crucial in directing these transformations.
The Boc group can be selectively removed under acidic conditions, for example, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the free aminophenol in high yield. acs.org This deprotection allows for subsequent reactions at the newly freed amino group. Conversely, the hydroxyl group can be selectively acylated or silylated while the Boc-protected amine remains intact. For instance, treatment with TBDMSCl and imidazole (B134444) leads to O-silylation. acs.org
The Boc-protected aminophenol can also undergo electrophilic aromatic substitution. The electronic properties of the hydroxyl and N-Boc-amino substituents direct incoming electrophiles to specific positions on the aromatic ring. acs.org
Nitration: Using tert-butyl nitrite (B80452) (tBuONO) allows for selective nitration at the C-2 position. acs.org
Bromination: Selective bromination at the C-3 position can also be achieved under specific conditions. acs.org
However, the choice of reaction conditions is critical, as the N-Boc derivative can be sensitive. In certain palladium-catalyzed oxidative reactions involving N-allyl-N-Boc-2-aminophenol, the Boc-derivative was found to degrade, whereas other protecting groups like amides were stable and gave good results. acs.org This underscores the importance of tailoring the synthetic strategy to the specific reactivity of the this compound substrate.
Selective Alkylation Strategies for Amino and Hydroxyl Groups
The selective alkylation of the amino and hydroxyl groups of aminophenols is a crucial process for synthesizing various intermediates used in pharmaceuticals and asymmetric catalysis. umich.eduresearchgate.net Direct alkylation often leads to a mixture of O- and N-alkylated, as well as N,O-dialkylated products, making purification challenging. umich.edu To address this, strategies involving protective groups are employed to achieve selective functionalization.
O-Alkylation: A common strategy for selective O-alkylation involves the protection of the more nucleophilic amino group, followed by alkylation of the hydroxyl group and subsequent deprotection. umich.eduorganic-chemistry.org The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino moiety in 2-aminophenol. organic-chemistry.org The synthesis of this compound is typically achieved by reacting 2-aminophenol with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org
An efficient method for selective O-alkylation of aminophenols involves the following steps:
Protection of the amino group: The amino group of an aminophenol is protected by reacting it with benzaldehyde (B42025) to form an imine. umich.eduresearchgate.net
Alkylation of the hydroxyl group: The resulting N-benzylideneaminophenol is then alkylated with an alkyl halide in the presence of a base like potassium carbonate. umich.eduresearchgate.net
Hydrolysis: The imine is hydrolyzed, typically with an acid, to yield the O-alkylated aminophenol. umich.eduresearchgate.net
This method has been successfully applied to synthesize a variety of alkoxyanilines with good to excellent yields. umich.edu
N-Alkylation: For selective N-alkylation, a one-pot reaction is often employed. This involves the condensation of the aminophenol with an aldehyde, followed by reduction of the resulting imine with a reducing agent like sodium borohydride. umich.eduresearchgate.net This approach provides N-alkylated derivatives in high yields. umich.edu Another method for mono-N-alkylation involves reacting the aminophenol with an aldehyde to form an intermediate, which is then reacted with a sulfate (B86663) compound before hydrolysis. google.com
Ionic liquids have also been utilized to control the selectivity of N- or O-alkylation of 2-aminophenols. researchgate.net By choosing the appropriate ionic liquid and reaction conditions, one can selectively produce either N-alkylated or O-alkylated products. researchgate.net
Preparation of N-Boc-Chiral Amide Derivatives
This compound serves as a key starting material for the synthesis of chiral amide derivatives. These derivatives are important in medicinal chemistry and asymmetric synthesis. sciforum.nettandfonline.com The general procedure involves the coupling of an N-Boc protected amino acid with 2-aminophenol.
The synthesis is typically carried out as follows:
An N-Boc-amino acid is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF). sciforum.nettandfonline.com
2-Aminophenol and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), are added to the solution. sciforum.nettandfonline.com
The reaction mixture is stirred at room temperature, allowing the formation of the amide bond. sciforum.nettandfonline.com
The insoluble byproduct, dicyclohexylurea, is removed by filtration. sciforum.nettandfonline.com
The final product, an N-Boc-chiral amide derivative, is purified by column chromatography. sciforum.nettandfonline.com
This methodology has been successfully used to synthesize various N-Boc-chiral amide derivatives from different amino acids like L-isoleucine and L-valine in good yields. sciforum.net The Boc protecting group can be subsequently removed using an acid, such as phosphoric acid, to yield the deprotected chiral amide. sciforum.nettandfonline.com
Synthesis of Photolabile-Protected Aryl Diazonium Salts from N-Boc-4-aminophenol
While this section specifies N-Boc-4-aminophenol, the principles can be extended to the synthesis of related compounds. Photolabile-protected aryl diazonium salts are valuable reagents in surface chemistry and photolithography, allowing for the spatial and temporal control of surface functionalization. rsc.orgresearchgate.net The synthesis of these compounds from N-Boc-4-aminophenol involves a multi-step process.
A representative synthesis of a photolabile-protected aryl diazonium salt using N-Boc-4-aminophenol is as follows:
Esterification: N-Boc-4-aminophenol is esterified with a photolabile protecting group, such as a derivative of o-nitrobenzyl bromide. rsc.orgresearchgate.net This step introduces the light-sensitive moiety.
Selective Deprotection: The Boc group is selectively removed from the amino group under acidic conditions, for instance, using trifluoroacetic acid (TFA) in the dark to avoid premature cleavage of the photolabile group. rsc.orgresearchgate.net
Diazotization: The resulting aniline (B41778) derivative is then diazotized using a diazotizing agent like nitrosonium tetrafluoroborate (B81430) (NOBF₄) in a suitable solvent such as acetonitrile. rsc.orgresearchgate.net This step converts the amino group into the diazonium salt.
The resulting photolabile-protected aryl diazonium salt can be grafted onto surfaces. rsc.orgresearchgate.net Subsequent exposure to UV light (e.g., 365 nm) cleaves the photolabile group, revealing the functional group (in this case, a phenol) on the surface. rsc.orgresearchgate.net This technique allows for the creation of patterned organic films on various substrates. rsc.orgresearchgate.netresearchgate.net
Mechanistic Investigations and Reactivity Profiles of N Boc 2 Aminophenol Derivatives
Elucidation of Reaction Mechanisms in N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. jkchemical.com Understanding the mechanisms behind its introduction onto the 2-aminophenol (B121084) scaffold is crucial for optimizing reaction conditions and achieving desired selectivity.
Catalytic Cycle Analysis in Magnetically Recoverable Nanocatalysis
The N-Boc protection of amines, including aminophenols, can be efficiently catalyzed by magnetically recoverable nanocatalysts. eurekaselect.comresearchgate.net One such catalyst system involves silica-decorated ferromagnetic-nanoceria nanoparticles (Fe3O4@SiO2@(NH4)2Ce(NO3)6). acs.org
The proposed catalytic cycle begins with the interaction of the nanocatalyst with di-tert-butyl dicarbonate (B1257347) ((Boc)2O), leading to the formation of a Boc-anhydride intermediate. acs.org This activated species is then susceptible to nucleophilic attack by the amine group of 2-aminophenol. The reaction proceeds chemoselectively, with the amino group being protected in preference to the hydroxyl group. acs.orgresearchgate.net A key advantage of this methodology is the ease of catalyst recovery using an external magnet, allowing for multiple recycling cycles without a significant drop in catalytic activity. researchgate.netacs.org Studies have shown that these nanocatalysts can be reused for at least 15 cycles. acs.org The reaction often proceeds under solvent-free conditions at ambient temperatures, highlighting its efficiency and environmental friendliness. acs.orgresearchgate.net
Role of Bifurcated Hydrogen Bond Formation in Ionic Liquid Catalysis
Ionic liquids, particularly those based on 1-alkyl-3-methylimidazolium cations, have emerged as effective catalysts for the N-tert-butyloxycarbonylation of amines. organic-chemistry.org The catalytic role of the ionic liquid is attributed to the electrophilic activation of di-tert-butyl dicarbonate ((Boc)2O) through the formation of a bifurcated hydrogen bond. organic-chemistry.orgresearchgate.net This interaction occurs between the C-2 hydrogen of the imidazolium (B1220033) ring and the carbonyl groups of the (Boc)2O. organic-chemistry.orgresearchgate.net
This hydrogen bonding increases the electrophilicity of the carbonyl carbon in (Boc)2O, making it more susceptible to nucleophilic attack by the amine. academie-sciences.frresearchgate.net The formation of this hydrogen-bonded complex has been supported by 1H NMR studies, which show a downfield shift of the C-2 proton of the imidazolium cation in the presence of (Boc)2O. researchgate.net The significance of this C-2 hydrogen is further underscored by the reduced catalytic efficiency of 1-butyl-2,3-dimethylimidazolium ionic liquids, which lack this specific proton. researchgate.net This method demonstrates excellent chemoselectivity for the N-Boc protection of various amines, including 2-aminophenol, without the formation of common side products like oxazolidinones. organic-chemistry.org
Oxidative Transformations and Pathways
N-Boc-2-aminophenol derivatives can undergo a variety of oxidative transformations, leading to the formation of complex heterocyclic structures. These reactions are often catalyzed by transition metals or promoted by hypervalent iodine reagents.
Palladium-Catalyzed Oxidative Alkoxyacyloxylation of N-allyl-2-aminophenols
N-allyl-2-aminophenols, including N-Boc protected variants, can undergo a palladium(II)-catalyzed oxidative alkoxyacyloxylation reaction. thieme-connect.comacs.orgnih.govacs.orgunimi.itresearchgate.net This transformation, typically carried out in the presence of a hypervalent iodine reagent like PhI(OCOR)2 (PIDA) as the oxidant, results in the formation of functionalized dihydro-1,4-benzoxazines. thieme-connect.comacs.orgnih.govacs.orgunimi.itresearchgate.netresearchgate.net
The reaction proceeds with high regioselectivity, favoring a 6-exo-trig cyclization. unimi.it The proposed mechanism involves the coordination of the palladium(II) catalyst to the alkene, followed by an intramolecular attack of the phenolic oxygen. Subsequent steps involving the oxidant lead to the final alkoxyacyloxylated product. The choice of solvent and the specific hypervalent iodine reagent can influence the reaction yield. unimi.it For instance, N-allyl-N-Boc-2-aminophenol has been shown to yield the corresponding cyclized product in this type of reaction. thieme-connect.com
Intramolecular Diels-Alder Reactions via Oxidative Dearomatization
In the absence of a palladium catalyst, the reaction of N-allyl-2-aminophenols with a hypervalent iodine oxidant takes a different course, leading to an intramolecular Diels-Alder (IMDA) reaction. thieme-connect.comacs.orgnih.govunimi.itresearchgate.netresearchgate.net This pathway involves an initial oxidative dearomatization of the 2-aminophenol ring by the hypervalent iodine reagent, which acts as both an oxidant and a nucleophilic donor. acs.orgnih.govunimi.itresearchgate.netresearchgate.net
The proposed mechanism starts with the oxidation of the phenol (B47542) to an ortho-quinone intermediate. acs.orgnih.gov This is followed by a nucleophilic attack and a subsequent intramolecular [4+2] cycloaddition between the newly formed diene and the pendant allyl group, resulting in a functionalized tricyclic system. acs.orgnih.gov Interestingly, while N-tosyl and other protected N-allyl-2-aminophenols successfully undergo this transformation, the N-Boc derivative was reported to degrade under these specific reaction conditions. acs.orgnih.gov
Electrophotochemical Oxidative Hydroxylation of N-Boc Aminophenols
Electrophotochemistry offers a modern approach to the selective hydroxylation of aromatic compounds. researchgate.net For N-Boc protected aminophenols, this method can be used to introduce a hydroxyl group onto the aromatic ring using water as the hydroxyl source. researchgate.net The challenge with phenols is their high reactivity and low redox potential, which can lead to overoxidation. researchgate.net
By employing an electrophotochemical strategy, the oxidative potential of the substrate can be fine-tuned. researchgate.net Mechanistic studies suggest that an excited-state photocatalyst activates the anilide, which in turn lowers its oxidative potential and improves the regioselectivity of the hydroxylation. researchgate.netresearchgate.net Cyclic voltammetry experiments are crucial in understanding the redox potentials of the substrate and photocatalyst, helping to optimize the reaction conditions. researchgate.net For instance, the cyclic voltammogram of 4-N-Boc aminophenol can be compared with that of the photocatalyst to assess the feasibility of the electron transfer process. researchgate.net This method has been shown to be applicable to a wide range of substrates with good functional group tolerance. researchgate.net
Reactivity in Cross-Coupling Methodologies
The strategic placement of amino and hydroxyl groups on an aromatic ring makes this compound a valuable precursor in organic synthesis, particularly in reactions that form new carbon-nitrogen (C-N) bonds. Its reactivity in modern cross-coupling methodologies is a subject of significant research interest.
Copper-catalyzed cross-coupling reactions represent a powerful tool for C-N bond formation. In this context, the reaction of boronic acids with electrophilic hydroxylamine (B1172632) reagents has been developed to synthesize valuable N-arylhydroxylamine synthons. acs.org One such electrophilic aminating agent is a hypervalent iodine-based reagent designed for the transferable N–O moiety, which acts as a hydroxylamine umpolung. acs.org This reagent facilitates a copper-catalyzed cross-coupling with arylboronic acids, demonstrating wide functional group tolerance. acs.org
The relevance to this compound chemistry lies in the subsequent transformations of the N-arylhydroxylamine products. For instance, the rearrangement of N,O-difunctionalised N-arylhydroxylamines, including those with N-Boc protection, can be used to generate protected 2-aminophenol derivatives. researchgate.net Specifically, N-Boc-N-aryl-O-sulfonylhydroxylamines have been shown to rearrange at room temperature to yield 1,2-difunctionalised aminophenols in excellent yields. researchgate.net This two-step conceptual pathway—first a copper-catalyzed cross-coupling to form an N-arylhydroxylamine, followed by a rearrangement—provides a strategic route to substituted aminophenol structures.
"Umpolung," or polarity inversion, reverses the normal reactivity of a functional group. pku.edu.cn While hydroxylamines are typically nucleophilic at the nitrogen atom, umpolung strategies render them electrophilic. This concept has been applied to the functionalization of N-arylhydroxylamines. pku.edu.cn
A notable strategy involves the regioselective para-C–H functionalization of N-arylhydroxylamines. pku.edu.cn In this transformation, N-arylhydroxylamines protected with various groups, including the tert-butoxycarbonyl (Boc) group, undergo successful conversion to the corresponding para-hydroxylated products in moderate to excellent yields. pku.edu.cn This reaction represents an umpolung of the typical reactivity, where instead of the nitrogen atom acting as a nucleophile, the aromatic ring is functionalized. The reaction proceeds through a proposed two-step consecutive organic-chemistry.orgacs.org-rearrangement process. pku.edu.cn This method provides a powerful way to achieve late-stage functionalization of complex molecules derived from arylhydroxylamines. pku.edu.cn
Copper-Catalyzed Cross-Coupling with Electrophilic Hydroxylamine Moieties
Stereochemical Models in Asymmetric Transformations
The rigid structure conferred by the ortho-amino and hydroxyl groups, especially when part of a catalytic or substrate-directing system, makes 2-aminophenol derivatives valuable in asymmetric synthesis. The N-Boc group can play a significant role in modulating the steric and electronic properties that govern stereochemical outcomes.
In the asymmetric allylation of N-(2-hydroxyphenyl)imines (derived from 2-aminophenol), the 2-aminophenol functionality is considered essential for achieving high levels of enantioselectivity. beilstein-journals.org A proposed stereochemical model for a reaction catalyzed by an oxazaborolidinium ion suggests that the catalyst engages in reversible chelation with the N-(2-hydroxyphenyl) group of the imine. beilstein-journals.org This interaction creates a rigid, planar intermediate. The bulky aryl group of the catalyst then effectively shields one enantioface of the imine's C=N bond, directing the nucleophilic attack of the allylation reagent to the opposite face, thus ensuring high enantioselectivity. beilstein-journals.org
The ability to predict and control stereochemistry is fundamental to asymmetric catalysis. For reactions involving aminophenol-derived catalysts, stereochemical models are proposed to rationalize the observed enantioselectivities. nih.gov These models often consider the specific geometry of the transition state, where the substrate coordinates to a chiral catalyst. The steric hindrance provided by groups on the aminophenol scaffold dictates the facial selectivity of the nucleophilic attack on the prochiral substrate. nih.gov For example, in the enantioselective addition of allyl groups to ketones, the use of more sterically hindered aminophenol catalysts generally leads to higher enantiomeric ratios, a finding consistent with these stereochemical models. nih.gov
Impact of Protecting Groups on Reactivity Profiles
The choice of the nitrogen protecting group is a critical parameter in organic synthesis, as it can profoundly influence the reactivity, stability, and even the reaction pathway of a substrate. organic-chemistry.org Comparing the N-Boc group to other protecting groups on a 2-aminophenol scaffold highlights its specific electronic and steric effects.
A study on the switchable oxidative reactions of N-allyl-2-aminophenols provides a clear example of the protecting group's impact. acs.orgnih.gov In this research, different N-protected derivatives of N-allyl-2-aminophenol were subjected to palladium-catalyzed oxidative conditions. The outcome of the reaction was highly dependent on the nature of the N-protecting group. acs.orgnih.gov
| N-Protecting Group | Substrate | Reaction Conditions | Outcome | Reference |
| Boc | N-allyl-N-Boc-2-aminophenol | Pd(II) catalysis, PhI(OAc)₂ oxidant | Degradation of starting material | acs.org, nih.gov |
| Amide (Piv) | N-allyl-N-pivaloyl-2-aminophenol | Pd(II) catalysis, PhI(OAc)₂ oxidant | Good results (product formation) | acs.org, nih.gov |
| Trifluoroacetyl | N-allyl-N-trifluoroacetyl-2-aminophenol | Pd(II) catalysis, PhI(OAc)₂ oxidant | No reaction | acs.org, nih.gov |
As shown in the table, the N-Boc derivative led to degradation under the palladium-catalyzed conditions. acs.orgnih.gov In contrast, the derivative with a more robust amide protecting group (pivaloyl) gave good results, while the electron-withdrawing trifluoroacetyl group rendered the substrate unreactive. acs.orgnih.gov This demonstrates that the N-Boc group, while useful for its ease of introduction and removal, can be unsuitable for certain oxidative reaction conditions where other protecting groups allow for the desired transformation.
N Boc 2 Aminophenol As a Building Block in Complex Organic Synthesis
Construction of Nitrogen-Containing Heterocycles
The strategic placement of the hydroxyl and protected amino groups on the aromatic ring of N-Boc-2-aminophenol makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles. These heterocyclic systems are core components of many compounds with significant biological and pharmaceutical properties.
Synthesis of Dihydro-1,4-benzoxazines
Dihydro-1,4-benzoxazines are a class of heterocyclic compounds that have garnered significant attention due to their presence in a wide array of pharmacologically active agents. google.com The synthesis of these structures can be efficiently achieved using this compound as a key starting material.
One notable method involves the palladium-catalyzed alkoxyacyloxylation of N-allyl-2-aminophenols. In this reaction, the N-Boc protected derivative of N-allyl-2-aminophenol undergoes cyclization to form the corresponding dihydro-1,4-benzoxazine. acs.orgacs.org The reaction proceeds with good yields and regioselectivity, highlighting the utility of the Boc-protecting group in directing the outcome of the cyclization. acs.orgacs.org
Another approach involves the reaction of this compound with α-bromo ketones. This is followed by reduction of the resulting imine and subsequent Boc protection of the nitrogen atom to yield N-Boc-3-aryl-3,4-dihydro-2H-1,4-benzoxazines. whiterose.ac.uk Furthermore, a kinetic resolution process using n-butyllithium and the chiral ligand sparteine (B1682161) can be employed to obtain these dihydrobenzoxazines with high enantiomeric purity. whiterose.ac.uk This method underscores the importance of the Boc group in facilitating stereoselective transformations.
Additionally, N-Boc protected amino phenol (B47542) substrates can be treated with a bromoethyl sulfonium (B1226848) salt and a strong base, such as sodium hydride, to produce 3,4-dihydro-2H-1,4-benzoxazine in excellent yields under mild, room temperature conditions. google.com The Boc group plays a crucial role in a one-pot tandem anionic cyclization/alkylation reaction of N-Boc-O-benzylated-2-aminophenols to produce 2-aryl-1,4-benzoxazin-3-ones. researchgate.netthieme-connect.com The tert-butoxide liberated from the Boc group during the cyclization step facilitates the subsequent alkylation. researchgate.netthieme-connect.com
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| N-Boc-N-allyl-2-aminophenol | PhI(OAc)₂ | Pd(OAc)₂ | Dihydro-1,4-benzoxazine derivative | acs.orgacs.org |
| This compound | 2-Bromoketone | 1. NaBH₄ 2. Boc₂O | N-Boc-3-aryl-3,4-dihydro-2H-1,4-benzoxazine | whiterose.ac.uk |
| N-Boc protected amino phenol | Bromoethyl sulfonium salt | NaH | 3,4-Dihydro-2H-1,4-benzoxazine | google.com |
| N-Boc-O-benzyl-2-aminophenol | Electrophile | t-BuLi | 2-Aryl-1,4-benzoxazin-3-one | researchgate.netthieme-connect.com |
Formation of Chiral Thiourea (B124793) Derivatives
Chiral thiourea derivatives have gained prominence as powerful organocatalysts in a variety of asymmetric transformations and are also investigated for their biological activities. The synthesis of these valuable compounds can be initiated from N-Boc protected amino acids and 2-aminophenol (B121084).
The general synthetic route commences with the coupling of an N-Boc-protected amino acid with 2-aminophenol, typically facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to form an N-Boc-chiral amide derivative. tandfonline.comsciforum.net This intermediate is then subjected to deprotection of the Boc group, commonly using an acid such as phosphoric acid, to yield the corresponding deprotected amide. sciforum.nettandfonline.com The free amine of this chiral amide is then reacted with an isothiocyanate, such as benzoyl isothiocyanate, to furnish the final chiral thiourea derivative. sciforum.net This multi-step process allows for the introduction of chirality originating from the amino acid, making it a versatile method for creating a library of chiral thiourea compounds.
| Step | Reactants | Reagents | Product | Reference |
| 1. Amide Formation | N-Boc-amino acid, 2-Aminophenol | DCC, THF | N-Boc-chiral amide derivative | tandfonline.comsciforum.net |
| 2. Deprotection | N-Boc-chiral amide derivative | H₃PO₄ | Deprotected chiral amide | sciforum.nettandfonline.com |
| 3. Thiourea Formation | Deprotected chiral amide, Benzoyl isothiocyanate | - | Chiral thiourea derivative | sciforum.net |
Preparation of Heterocyclic Amino Acid-Like Building Blocks (e.g., 1,2-oxazole derivatives)
Heterocyclic amino acid-like building blocks are of significant interest in medicinal chemistry for the synthesis of peptidomimetics and other biologically active molecules. N-Boc-protected cyclic amino acids serve as precursors for the synthesis of novel 1,2-oxazole derivatives.
A synthetic strategy involves the initial conversion of N-Boc-protected cyclic amino acids, such as those based on azetidine, pyrrolidine (B122466), or piperidine, into β-keto esters. beilstein-journals.org These β-keto esters are then reacted with N,N-dimethylformamide dimethylacetal to generate β-enamino ketoesters. The final step in constructing the 1,2-oxazole ring is the reaction of these β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. beilstein-journals.org This sequence allows for the creation of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are valuable as both achiral and chiral building blocks for drug discovery. beilstein-journals.org The chirality from the initial amino acid can be preserved throughout the reaction sequence, yielding enantiomerically enriched products. beilstein-journals.org
Synthesis of Diketopiperazine Derivatives via Dynamic Kinetic Resolution
Diketopiperazines are a class of cyclic dipeptides that exhibit a wide range of biological activities. The asymmetric synthesis of diketopiperazine derivatives can be achieved through methods involving dynamic kinetic resolution (DKR), where N-Boc-protected amino acids can play a role.
While direct synthesis of diketopiperazines from this compound is not the primary route, the principles of DKR are relevant to the broader application of N-Boc protected intermediates in asymmetric synthesis. DKR combines rapid equilibration of enantiomers or diastereomers with a selective reaction of one of the isomers. For instance, in the synthesis of other heterocyclic systems, configurationally labile α-bromoacid derivatives can be coupled with nucleophiles in a process where one of two rapidly interconverting epimers reacts preferentially. This strategy has been successfully applied to the synthesis of various heterocycles.
Role in Asymmetric Synthesis and Chiral Induction
This compound and its derivatives are instrumental in the field of asymmetric synthesis, not only as precursors to chiral molecules but also in processes that involve the use of chiral auxiliaries to induce stereoselectivity.
Application of Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. N-Boc-protected amino acids, which can be derived from or used in conjunction with aminophenols, are frequently employed in this context.
In the synthesis of chiral thiourea derivatives, the chirality is introduced from an N-Boc-protected amino acid, which acts as a chiral precursor rather than a classical auxiliary that is later removed. tandfonline.comsciforum.net However, the principle of using a chiral starting material to dictate the stereochemistry of the final product is a cornerstone of asymmetric synthesis.
In the context of dynamic kinetic resolution, chiral auxiliaries attached to α-bromoacid derivatives have been used to synthesize enantioenriched dihydrobenzoxazin-3-ones. rsc.org The chiral auxiliary directs the nucleophilic attack of N-alkyl-2-aminophenols to one of the two rapidly equilibrating epimers of the α-bromoacid derivative, leading to a high degree of enantioselectivity in the final product. rsc.org This demonstrates how the interplay between a chiral auxiliary and a substrate derived from the aminophenol family can lead to effective asymmetric induction.
Enantioselective Synthesis of Dihydro-benzoxazin-2-ones
This compound serves as a key precursor in the synthesis of dihydro-benzoxazin-2-ones, a class of heterocyclic compounds with significant biological activity. researchgate.net The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom plays a critical role in directing and facilitating these transformations. researchgate.net
One notable application involves the palladium-catalyzed alkoxyacyloxylation of N-allyl-2-aminophenols. In this reaction, the N-Boc protected derivative of 2-aminophenol can be transformed into functionalized dihydro-1,4-benzoxazines. acs.orgnih.gov For instance, the reaction of an this compound derivative can yield the corresponding dihydro-1,4-benzoxazine product. acs.orgnih.gov
Kinetic resolution provides another powerful method for accessing enantiomerically enriched 3-aryl-3,4-dihydro-2H-1,4-benzoxazines. Racemic N-Boc-3-aryl-3,4-dihydro-2H-1,4-benzoxazines, which are prepared from 2-aminophenol, can be resolved with high enantioselectivity using a chiral ligand like sparteine and an organolithium base. whiterose.ac.uk This process furnishes the desired dihydro-1,4-benzoxazines with very high levels of enantiopurity. whiterose.ac.uk The Boc protecting group is essential for the success of this resolution and can be removed later in the synthetic sequence with little to no loss of enantiomeric purity. whiterose.ac.uk
Furthermore, tandem anionic cyclization/alkylation reactions of N-Boc-O-benzyl-2-aminophenols provide an expedient route to 2-aryl-1,4-benzoxazin-3-ones. researchgate.net The Boc group is crucial in this process, as its cleavage liberates tert-butoxide, which then facilitates a key deprotonation step. researchgate.net These methods highlight the versatility of this compound in constructing the core structure of various substituted benzoxazinones.
Asymmetric Organocatalytic Allylation of Imines
This compound is an important precursor for generating N-(2-hydroxyphenyl)imines, which are valuable substrates in asymmetric organocatalytic allylation reactions. beilstein-journals.org This reaction is a key method for synthesizing chiral homoallylic amines, which are significant building blocks for natural products and alkaloids. beilstein-journals.orgresearchgate.netnih.gov
The presence of the hydroxyl group ortho to the imine nitrogen in substrates derived from 2-aminophenol allows for specific catalytic activation. For example, chiral oxazaborolidinium ion catalysts can engage in reversible chelation with the N-(2-hydroxyphenyl) group. beilstein-journals.org This chelation creates a rigid intermediate structure, which, in conjunction with the steric properties of the catalyst, directs the attack of an allylating agent (like allyltributylstannane) to one specific face of the imine. beilstein-journals.org This process allows for the allylation of a wide range of N-(2-hydroxyphenyl)imines with high yields and excellent enantioselectivities (90–96% ee). beilstein-journals.org
While direct use of this compound-derived imines in this specific catalytic system is a direct extension, the broader field of asymmetric allylation frequently employs various N-protecting groups. The principles of using N-(2-hydroxyphenyl)imines are well-established, demonstrating how the core structure derived from 2-aminophenol is activated for highly stereocontrolled transformations. beilstein-journals.org
Catalytic Asymmetric Mannich Reaction
The catalytic asymmetric Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. illinois.eduwikipedia.org N-Boc-protected imines are frequently employed as electrophiles in these reactions due to their stability and reactivity. nih.govru.nlresearchgate.net Imines derived from 2-aminophenol, and by extension this compound, have proven to be particularly effective substrates in certain catalytic systems. illinois.edu
In one of the pioneering catalytic enantioselective Mannich-type reactions, imines derived from 2-aminophenol were reacted with silyl (B83357) ketene (B1206846) acetals. illinois.edu The use of these specific imines was crucial, as they are believed to form a bidentate chelation with the chiral zirconium catalyst. illinois.edu This two-point binding is thought to prevent E/Z isomerization of the imine, thereby minimizing the formation of different diastereomeric transition states and leading to higher enantioselectivity in the final β-amino ester products. illinois.edu
More broadly, the use of N-Boc protected imines is widespread in organocatalytic Mannich reactions. nih.govru.nl For example, thiourea-based organocatalysts have been shown to effectively catalyze the reaction of malonates with N-Boc-protected aldimines. researchgate.net Similarly, heterobimetallic catalyst systems have been developed for the syn-selective nitro-Mannich reaction of various N-Boc imines. acs.org These examples underscore the utility of the N-Boc group in activating imines for asymmetric Mannich reactions, a strategy directly applicable to imines generated from this compound.
Application in Late-Stage Functionalization of Complex Molecules
N-functionalized 2-aminophenols, including this compound, are valuable reagents for the late-stage functionalization of complex molecules, such as natural products and pharmaceuticals. nih.govresearchgate.net This approach is significant because it allows for the modification of intricate molecular architectures at a late stage in a synthetic sequence, which can be more efficient than carrying functional groups through a lengthy synthesis. rsc.org
A recently developed dehydrogenative method allows for the synthesis of N-functionalized 2-aminophenols from readily available cyclohexanones and primary amines. nih.govresearchgate.net This strategy is noted for its wide substrate scope and excellent functional group tolerance, making it applicable to the late-stage modification of complex molecules. nih.govresearchgate.net The resulting N-functionalized 2-aminophenols can then be used as versatile building blocks.
Furthermore, regioselective C-H functionalization techniques are being developed that can be applied to complex phenolic compounds. For instance, methods for the para-C–H functionalization of arylhydroxylamines demonstrate the potential for selective modification of complex aromatic systems. pku.edu.cn While this example uses hydroxylamines, the principle of late-stage C-H functionalization is a key area of research. Palladium-catalyzed reactions, for example, are pivotal for their selectivity in these transformations on complex scaffolds. rsc.org The this compound scaffold, being a polyfunctionalized arene, is a prime candidate for such late-stage diversification strategies, enabling the synthesis of novel analogues of biologically active compounds.
Computational Chemistry Approaches for N Boc 2 Aminophenol Systems
Density Functional Theory (DFT) Studies
DFT calculations are instrumental in understanding the behavior of N-Boc-2-aminophenol at a molecular level. By solving the Schrödinger equation within the framework of electron density, DFT provides a robust platform for investigating various chemical phenomena.
Investigation of Reaction Mechanisms and Transition States
DFT calculations have been pivotal in mapping out the reaction pathways involving aminophenol derivatives. For instance, in reactions such as the [4+2] Diels-Alder cycloaddition, DFT has been used to model the transition states and determine the regioselectivity of the reaction. acs.org Theoretical studies can predict the activation energies for different pathways, explaining why a particular isomer, such as a 2-substituted phenol (B47542), is formed preferentially over another. acs.org These computational models consider the formation of transition state structures, providing a detailed understanding of the reaction's progress. acs.org
In catalytic processes, DFT helps to elucidate the role of the catalyst, whether it be a Brønsted acid, a Lewis acid, or a metal complex. rsc.org For example, in copper-catalyzed reactions, DFT can distinguish between a mechanism involving a copper-carbene intermediate and a Lewis acid-mediated pathway. rsc.org Similarly, in reactions involving zinc-aminophenol complexes, DFT studies indicate that the reaction likely proceeds through multinuclear zinc aggregates. nih.gov These computational investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Analysis of Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. irjweb.combiointerfaceresearch.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comresearchgate.net
For aminophenol systems, DFT calculations are used to determine the energies and spatial distributions of these orbitals. theaic.orgresearchgate.net These calculations help in predicting the most likely sites for electrophilic and nucleophilic attack. dergipark.org.tr The analysis of HOMO and LUMO can explain the reactivity trends among different aminophenol isomers. researchgate.net For instance, studies have shown that the relative energies of these orbitals correlate with the molecule's antioxidant properties and its behavior in electron transfer reactions. researchgate.net
Thermodynamic Properties and Enhanced Stabilization
DFT methods are employed to calculate various thermodynamic properties of aminophenol derivatives, including standard enthalpies of formation. researchgate.net These theoretical values often show excellent agreement with experimental data and can be used to predict the stability of different isomers. researchgate.net
Spectroscopic Property Predictions
Computational methods are also highly valuable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm structural assignments and gain a deeper understanding of the molecule's vibrational and electronic properties.
Simulation of Nuclear Magnetic Resonance (NMR) Spectra (¹H and ¹³C)
Theoretical calculations of NMR spectra provide a powerful means of confirming the structure of newly synthesized compounds. researchgate.net Using the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. theaic.org
These calculated spectra can be compared with experimental data to validate the structural assignment. theaic.org Computational studies on 2-aminophenol (B121084) have shown good agreement between the calculated and experimental NMR spectra. theaic.org The process involves optimizing the molecular geometry using DFT and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). theaic.org
Table 1: Calculated ¹³C NMR Chemical Shifts (δ) for 2-Aminophenol
| Carbon Atom | Calculated δ (ppm) - B3LYP | Experimental δ (ppm) |
| C1 | 142.3 | 142.8 |
| C2 | 115.1 | 115.4 |
| C3 | 122.3 | 122.6 |
| C4 | 119.2 | 119.5 |
| C5 | 128.5 | 128.8 |
| C6 | 116.9 | 117.2 |
Note: Data presented is based on studies of 2-aminophenol, the parent compound of this compound. The calculated values are from DFT (B3LYP) methods and experimental values are from standard spectral databases. theaic.org
Calculation of Vibrational Frequencies (IR)
Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. DFT calculations can simulate the vibrational spectrum by computing the frequencies and intensities of the normal modes of vibration. nih.gov For a non-linear molecule like this compound, the number of fundamental vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. mvpsvktcollege.ac.in
The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other approximations in the theoretical model. nih.gov These scaled frequencies can then be compared with the experimental FT-IR spectrum. researchgate.net This comparison aids in the assignment of the observed absorption bands to specific vibrational modes, such as O-H stretching, N-H stretching, C=O stretching, and various bending vibrations within the molecule. mvpsvktcollege.ac.inresearchgate.net For 2-aminophenol, the characteristic peaks for O-H and N-H stretching are observed around 3300-3400 cm⁻¹. researchgate.net
Table 2: Key Calculated Vibrational Frequencies for 2-Aminophenol
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | ~3600 | ~3370 |
| N-H Symmetric Stretch | ~3450 | ~3302 |
| C-H Stretch (Aromatic) | ~3050-3100 | ~3050-3100 |
| C=O Stretch (Amide I) | Not applicable for 2-aminophenol | (Expected for N-Boc derivative) |
| N-H Bend | ~1600 | ~1610 |
| C-N Stretch | ~1250 | ~1260 |
Note: Data is based on studies of 2-aminophenol. The N-Boc derivative would show additional characteristic bands, notably the C=O stretch of the carbamate (B1207046) group. theaic.orgresearchgate.net
Catalytic Applications of Aminophenol Based Ligands Derived from N Boc 2 Aminophenol
Design and Synthesis of N-Boc-2-aminophenol Derived Ligands for Catalysis
The design of ligands derived from this compound is centered on creating specific coordination environments that can promote catalytic activity. The synthesis typically begins with the protection of the amine group of 2-aminophenol (B121084) with a tert-butoxycarbonyl (Boc) group. researchgate.net This step ensures chemoselectivity in subsequent modifications. From this this compound intermediate, a variety of ligand architectures can be accessed.
Common synthetic strategies include:
Schiff Base Condensation: The reaction of an aminophenol with an aldehyde or ketone is a straightforward method to produce multidentate ligands. For instance, new Schiff base ligands are readily prepared via the condensation of 2-aminophenol with aldehydes like o-phthaldehyde to create N2O2 tetradentate ligands. mdpi.com Similarly, tridentate Schiff bases can be formed from 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and 2-aminophenol. mdpi.com
Amide Coupling: The amino group can be acylated to form amide-based ligands. Chiral ligands have been prepared by coupling N-tert-butyloxycarbonyl-L-isoleucine with 2-aminophenol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. tcichemicals.com
Mannich and Reductive Alkylation Reactions: These reactions allow for the introduction of additional donor arms. For example, imidazoline-aminophenol (IAP) ligands have been synthesized via reductive alkylation using salicylaldehydes. derpharmachemica.com A notable example is the synthesis of the pyridine-aminophenol ligand, often denoted as NNOH2, which is readily accessible through established literature procedures. researchgate.net
These synthetic routes allow for the creation of a diverse library of ligands, including chiral variants for asymmetric catalysis and robust pincer-type ligands designed for high stability and specific reactivity patterns. acs.orgmpg.de The modular nature of these syntheses enables the systematic tuning of steric and electronic properties to optimize catalytic performance. mpg.de
Homogeneous Catalysis Applications
Ligands derived from aminophenols have had a significant and growing impact on homogeneous catalysis. researchgate.net Their ability to engage in strong electronic coupling with metal centers is crucial for developing effective catalysts. researchgate.net These complexes have proven particularly adept in reactions involving C-H bond functionalization.
A significant application of aminophenol-derived ligands is in transition metal-catalyzed C-H amination, a powerful method for synthesizing N-heterocycles. researchgate.netnih.gov Both iron and palladium complexes featuring these ligands have demonstrated notable activity.
An air-stable iron(III) complex, FeCl2(NNOISQ), which incorporates a redox-active pyridine-aminophenol ligand, serves as an effective catalyst for the intramolecular C(sp³)–H amination of unactivated organic azides. researchgate.netnih.gov This system can generate a range of saturated N-heterocycles with high turnover numbers (TONs). researchgate.netnih.gov For example, in the conversion of 1-azido-4-phenylbutane using this iron catalyst, the desired Boc-protected pyrrolidine (B122466) product can be obtained in good yields. researchgate.netresearchgate.net A kinetic study of this reaction revealed that it is zero-order in the azide (B81097) substrate but first-order in both the catalyst and the Boc₂O additive, which is used as an in-situ protecting group. researchgate.netnih.gov
Palladium(II) complexes with similar aminophenol-based NNO pincer ligands also catalyze C(sp³)–H amination. acs.orgresearchgate.net One such paramagnetic palladium complex was shown to convert 4-phenylbutyl azide into N-protected 2-phenylpyrrolidine. acs.org The mechanism is proposed to proceed via a radical-type pathway involving C-H abstraction followed by a radical rebound step. researchgate.net
Table 1: Performance of Aminophenol-Ligand Based Metal Complexes in Catalytic C-H Amination of 1-azido-4-phenylbutane
| Catalyst | Metal Center | Catalyst Loading (mol%) | Product Yield (P1a) | Side-Product Yield (P1b) | Turnover Number (TON) | Source(s) |
| FeCl₂(NNOᴵˢQ) | Iron (Fe) | 10 | 70% | 30% | ~7 | researchgate.net |
| FeCl₂(NNOᴵˢQ) | Iron (Fe) | 5 | 63% | 37% | ~12.6 | researchgate.net |
| FeCl₂(NNOᴵˢQ) | Iron (Fe) | 0.1 | - | - | 620 (over 7 days) | researchgate.netnih.gov |
| Pd(NNO)ᴬᴾ Complex | Palladium (Pd) | 10 | Modest Turnover | - | - | researchgate.netacs.orgresearchgate.net |
P1a refers to the desired Boc-protected pyrrolidine product, and P1b refers to the linear Boc-protected amine side-product.
A key feature of aminophenol-derived ligands is their "redox non-innocent" character. mdpi.comresearchgate.net This means the ligand can actively participate in redox processes during the catalytic cycle, rather than acting as a passive spectator. mdpi.com Aminophenol-based ligands can exist in at least three distinct redox levels: the dianionic o-amidophenolate (Lᴬᴾ)²⁻, the monoanionic o-iminosemiquinonate radical (LᴵˢQ)•⁻, and the neutral o-iminoquinone (LᴵᴮQ)⁰. researchgate.net
This ability to act as an electron reservoir is fundamental to their catalytic function. researchgate.net In many catalytic cycles, the ligand can donate or accept electrons, allowing the metal center to maintain a stable oxidation state while facilitating multi-electron transformations. mdpi.com For example, in the Pd(II)-mediated C-H amination, the reaction is facilitated by a single electron transfer (SET) from the aminophenol-derived ligand to the azide substrate. researchgate.netacs.org This generates a substrate radical and the one-electron-oxidized iminosemiquinonate (ISQ) form of the ligand, even in the presence of palladium, which is itself capable of two-electron chemistry. researchgate.netresearchgate.net
The development of effective catalysts requires strong electronic coupling and covalency between the metal center and the coordinating ligand. researchgate.net The study of coordination chemistry and the structure-bonding relationships of o-aminophenol based ligands is a flourishing field of research. researchgate.net The versatile redox levels of these ligands have a profound influence on the properties of the metal center. researchgate.net
This strong electronic interaction also manifests in the geometry of the complex. The bond lengths within the ligand backbone and between the ligand and the metal can provide insight into the ligand's oxidation state. mdpi.com For instance, the iron-ligand bond lengths in the homoleptic complex [Fe(NNOᴵˢQ)₂] are shorter than those in the heteroleptic complex FeCl₂(NNOᴵˢQ), reflecting the different electronic environments. researchgate.net This interplay between the metal and the redox-active ligand is pivotal to the reactivity observed in catalysis. researchgate.net
Redox Non-Innocent Ligand Behavior in Catalytic Cycles
Heterogeneous Catalysis Systems
While many applications of aminophenol-derived ligands are in homogeneous catalysis, efforts have been made to develop heterogeneous systems to improve catalyst separation and reusability. This is often achieved by immobilizing the metal complex onto a solid support.
One successful approach involves supporting a manganese(II) complex of a Schiff-base ligand derived from 2-aminophenol on alumina (B75360) (Al₂O₃). mdpi.com This immobilized catalyst, [Mn(habenzil)]/Al₂O₃, demonstrated significantly higher catalytic activity in the oxidation of cyclohexene (B86901) compared to its unsupported counterpart. mdpi.com Crucially, the activity of the immobilized catalyst remained nearly unchanged over three cycles, confirming its true heterogeneous nature and robustness. mdpi.com
Another strategy is the anchoring of ligands onto polymeric supports. A library of imidazoline-aminophenol (IAP) ligands has been immobilized on a polystyryl support. derpharmachemica.com Copper complexes of these polymer-supported ligands were then prepared and screened for activity in asymmetric catalysis, demonstrating the feasibility of using solid-phase synthesis and screening for developing heterogeneous catalysts. derpharmachemica.com The use of functionalized supports with heteroatom donors can prevent aggregation and lead to high activity and selectivity. acs.org
Photocatalytic Applications
The electronic properties of aminophenol derivatives also make them suitable for use in photocatalysis. Iron complexes with N-donor ligands, for example, have been investigated as photosensitizers in light-driven catalytic processes. acs.org Their application in photocatalysis can occur through several mechanisms.
One major area is the use of sensitized semiconductors. rsc.org In these systems, an organic molecule, such as a ligand derived from aminophenol, can adsorb onto the surface of a semiconductor like titanium dioxide (TiO₂). rsc.org This surface complex may absorb visible light, which TiO₂ alone cannot, leading to a ligand-to-metal charge transfer (LMCT) where an electron is injected from the excited sensitizer (B1316253) into the conduction band of the semiconductor. rsc.org This initiates the photocatalytic cycle. Amines are excellent electron donors and are commonly used as reducing agents in photocatalysis. rsc.org
Direct photocatalytic synthesis using aminophenol-related structures has also been demonstrated. An excited-state copper catalyst has been used for the direct synthesis of a wide array of 2-aminophenol derivatives from readily available nitro(hetero)arenes and acyl chlorides under visible light irradiation. researchgate.net This highlights the potential to not only use aminophenol ligands in photocatalysis but also to synthesize them through photocatalytic means.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
